molecular formula C16H18Cl2N2O3S B2984941 3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide CAS No. 565210-82-4

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2984941
CAS No.: 565210-82-4
M. Wt: 389.29
InChI Key: VLRTVDIAROSVEA-UHFFFAOYSA-N
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Description

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a dichlorophenoxy group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-4-(2,4-dichlorophenoxy)benzenesulfonyl chloride with N,N-diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(2,4-dichlorophenoxy)benzenesulfonic acid
  • 3-amino-4-(2,4-dichlorophenoxy)butanoic acid

Uniqueness

Compared to similar compounds, 3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the N,N-diethyl substitution on the sulfonamide group. This structural modification can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3S/c1-3-20(4-2)24(21,22)12-6-8-16(14(19)10-12)23-15-7-5-11(17)9-13(15)18/h5-10H,3-4,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRTVDIAROSVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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